molecular formula C9H10N2O5 B8604197 2-Carbamoylmethoxy-4-methoxynitrobenzene

2-Carbamoylmethoxy-4-methoxynitrobenzene

Cat. No.: B8604197
M. Wt: 226.19 g/mol
InChI Key: ZXZAURQUHYXYHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carbamoylmethoxy-4-methoxynitrobenzene is a nitroaromatic compound characterized by a benzene ring substituted with three functional groups: a carbamoylmethoxy group (–OCH₂CONH₂) at position 2, a methoxy group (–OCH₃) at position 4, and a nitro group (–NO₂) also at position 2.

Properties

Molecular Formula

C9H10N2O5

Molecular Weight

226.19 g/mol

IUPAC Name

2-(5-methoxy-2-nitrophenoxy)acetamide

InChI

InChI=1S/C9H10N2O5/c1-15-6-2-3-7(11(13)14)8(4-6)16-5-9(10)12/h2-4H,5H2,1H3,(H2,10,12)

InChI Key

ZXZAURQUHYXYHW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)[N+](=O)[O-])OCC(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Structural Features of Selected Nitroaromatic Compounds

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)*
This compound 2: –OCH₂CONH₂; 4: –OCH₃, –NO₂ Carbamoyl, Methoxy, Nitro ~258.23
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide (4MNB) 4: –Br, –OCH₃; 2: –NO₂; Benzamide at N Benzamide, Bromo, Methoxy, Nitro ~365.18
4-Nitrophenyl N-methoxycarbamate 4: –NO₂; –OCH₃ attached to carbamate Carbamate, Nitro ~212.15
2-Methoxy-4-nitrobenzoic acid 2: –OCH₃; 4: –NO₂; –COOH Carboxylic Acid, Methoxy, Nitro ~197.14

*Calculated based on molecular formulas.

Key Observations :

  • This contrasts with 4MNB, where the bromo group introduces steric hindrance and alters electronic distribution .
  • Hydrogen Bonding: The carbamoylmethoxy group in the target compound offers hydrogen-bond donor/acceptor sites, similar to the carbamate in 4-nitrophenyl N-methoxycarbamate . However, the carboxylic acid in 2-methoxy-4-nitrobenzoic acid increases acidity and water solubility compared to the carbamoyl derivative .

Physicochemical and Reactivity Profiles

  • Solubility : The carbamoylmethoxy group likely reduces aqueous solubility compared to carboxylic acid derivatives (e.g., 2-methoxy-4-nitrobenzoic acid) but improves lipophilicity, enhancing membrane permeability in biological systems .
  • Synthetic Routes : this compound may be synthesized via nucleophilic substitution or amidation reactions, analogous to 4MNB’s preparation from 2-nitroaniline precursors .

Toxicity and Handling Considerations

  • Limited toxicity data exist for this compound. However, structurally related carbamates (e.g., 4-nitrophenyl N-methoxycarbamate) are recommended for handling by trained professionals due to incomplete toxicological characterization .
  • Unlike 4-Dimethylaminoazobenzene (an azo compound with distinct hazards), nitroaromatics generally pose risks of sensitization or metabolic toxicity, necessitating rigorous safety protocols .

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